

Alternative names for 2-(4-Chlorophenyl)-1,3,2-dioxaborolane

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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)-1,3,2-dioxaborolane

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Technical Guide: Nomenclature and Structural Architecture of 2-(4-Chlorophenyl)-1,3,2-dioxaborolane

Abstract This technical guide provides a comprehensive analysis of **2-(4-Chlorophenyl)-1,3,2-dioxaborolane**, a critical organoboron intermediate used in medicinal chemistry.^[1] While often conflated with its pinacol derivative in colloquial laboratory terminology, this guide distinguishes the strict chemical entity (the ethylene glycol ester) from its industry-standard analog (the pinacol ester).^[1] The following sections detail the nomenclature hierarchy, synthesis protocols, and stability profiles required for high-precision drug development workflows.

Part 1: Chemical Identity & Nomenclature Architecture^[1]

In precision chemical synthesis, ambiguity in nomenclature can lead to costly experimental failures.^[1] The term "**2-(4-Chlorophenyl)-1,3,2-dioxaborolane**" strictly refers to the five-membered cyclic ester derived from ethylene glycol.^[1] However, in the context of drug discovery (specifically Suzuki-Miyaura coupling), this systematic name is frequently—and incorrectly—used as a shorthand for the more stable pinacol ester.^[1]

The table below delineates the three distinct chemical entities often confused under this umbrella.

Table 1: Comparative Identity Matrix

Chemical Entity	Structure Description	CAS Registry No. ^{[1][2][3][4][5][6][7][8][9]}	Primary Application	Stability Profile
Strict Target2-(4-Chlorophenyl)-1,3,2-dioxaborolane	5-membered ring (Ethylene Glycol Ester)	69519-09-1	Atom-economical intermediate; Protecting group. ^[1]	Low: Susceptible to rapid hydrolysis in ambient moisture.
Industry Standard2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane	5-membered ring (Pinacol Ester)	195062-61-4	High-throughput Suzuki coupling; Stable reagent. ^[1]	High: Resistant to silica chromatography and aqueous workups.
Parent Acid4-Chlorophenylboronic acid	Free acid (Acyclic)	1679-18-1	Precursor for ester synthesis; Direct coupling.	Moderate: Prone to dehydration (boroxine formation).

Alternative Names & Synonyms

For the strict target (CAS 69519-09-1), the following identifiers are recognized in chemical databases:

- Systematic IUPAC: **2-(4-Chlorophenyl)-1,3,2-dioxaborolane**^{[1][4][8]}
- Functional Name: 4-Chlorophenylboronic acid ethylene glycol ester^[1]
- SMILES: Clc1ccc(B2OCCO2)cc1

- InChIKey: XZQNCNJFMKMQMQ-UHFFFAOYSA-N[1]

For the pinacol analog (CAS 195062-61-4), which researchers often intend when searching this topic:

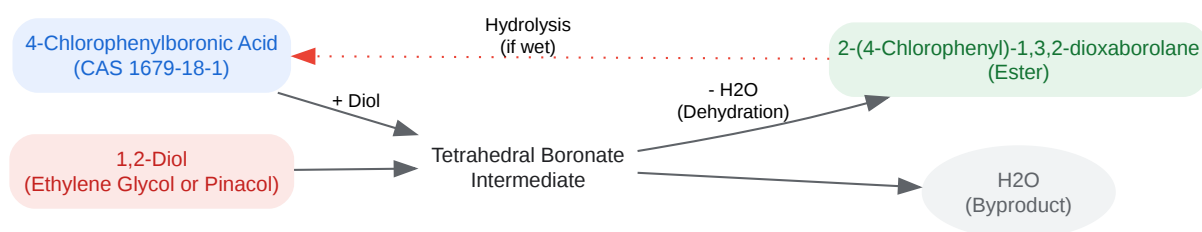
- Common Name: 4-Chlorophenylboronic acid pinacol ester[1][7][8][10][11][12]
- Catalog Shorthand: 4-Cl-Ph-BPin; BPin-4-Cl-Ph[1]
- Systematic IUPAC: 2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane[1][6][8]

Part 2: Structural Context & Synthesis Logic[1]

The synthesis of dioxaborolanes is a reversible condensation reaction.[1] Understanding the thermodynamics of this pathway is crucial for yield optimization.[1] The formation of the 1,3,2-dioxaborolane ring is driven by entropy and the removal of water.[1]

Mechanism of Formation

The reaction involves the nucleophilic attack of a 1,2-diol (ethylene glycol or pinacol) onto the empty p-orbital of the boron atom in 4-chlorophenylboronic acid.[1]



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Figure 1: Condensation pathway for dioxaborolane synthesis.[1] Note the reversibility (red dotted line), necessitating water removal.[1]

Experimental Protocol: Synthesis of the Ethylene Glycol Ester

Note: This protocol is adapted for the strict target (CAS 69519-09-1). For the pinacol ester, substitute ethylene glycol with pinacol.[1]

Reagents:

- 4-Chlorophenylboronic acid (1.0 equiv)[1]
- Ethylene glycol (1.05 equiv)
- Toluene (Solvent, 0.5 M concentration)[1]
- Magnesium Sulfate (MgSO_4) or Dean-Stark apparatus[1]

Step-by-Step Methodology:

- Charge: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-chlorophenylboronic acid in anhydrous toluene.
- Addition: Add ethylene glycol (1.05 equiv). The slight excess ensures complete consumption of the acid.[1]
- Dehydration Strategy:
 - Method A (Small Scale < 1g): Add anhydrous MgSO_4 (2.0 equiv) directly to the flask to sequester water. Stir at Room Temperature (RT) for 4–16 hours.
 - Method B (Scale Up > 5g): Attach a Dean-Stark trap and reflux the mixture.[1] Monitor water collection in the trap.
- Validation: Monitor reaction progress via TLC. The boronic acid is highly polar (stays at baseline), while the ester is less polar (higher R_f).[1]
 - Note: Use a stain (e.g., KMnO_4 or Curcumin) as UV visualization may be insufficient for boronic species.[1]
- Workup: Filter off the MgSO_4 or cool the reflux mixture. Concentrate the filtrate under reduced pressure.

- Purification: The ethylene glycol ester is sensitive. Avoid silica gel chromatography if possible, as the acidic nature of silica can catalyze hydrolysis.^[1] Recrystallization from hexanes/Et₂O is preferred.^[1]

Part 3: Applications in Drug Discovery^[1]

The choice between the ethylene glycol ester and the pinacol ester is dictated by the specific phase of drug development.

The Pinacol Advantage (Standard Workflow)

In 90% of pharmaceutical applications, the pinacol ester (CAS 195062-61-4) is preferred.^[1]

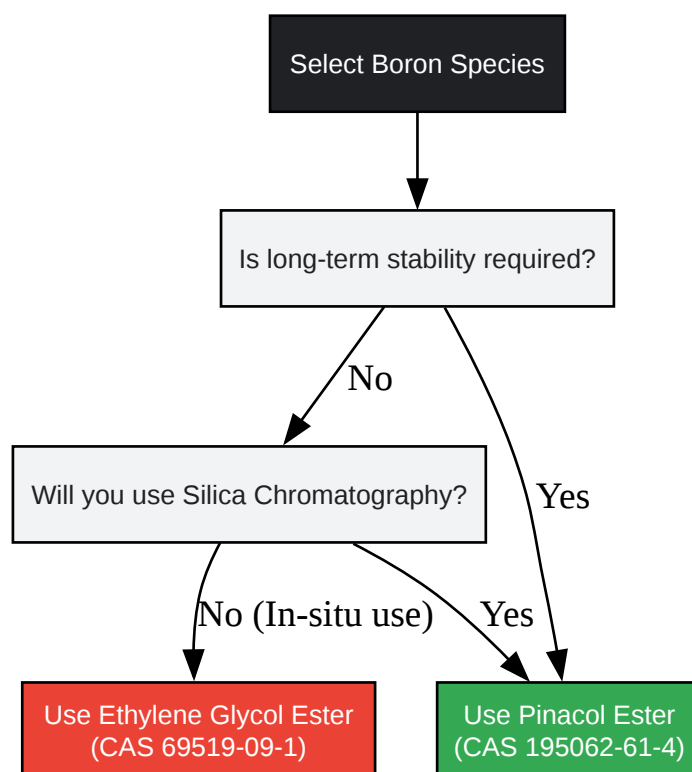
- Reasoning: The four methyl groups on the pinacol ring provide steric bulk, shielding the boron atom from nucleophilic attack by water.^[1]
- Result: These esters can be purified on silica gel and stored on the shelf for months, making them ideal building blocks for library synthesis.^[1]

The Ethylene Glycol Niche (Specialized Use)

The strict target (CAS 69519-09-1) is used when atom economy or reactivity is paramount.

- Higher Reactivity: The lack of steric bulk makes the boron center more Lewis acidic, potentially accelerating transmetallation in difficult Suzuki couplings.^[1]
- Atom Economy: Ethylene glycol (MW 62) is lighter than pinacol (MW 118), reducing waste in large-scale process chemistry.^[1]

Decision Logic for Researchers



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Figure 2: Selection criteria for boronic ester derivatives.

Part 4: Handling & Stability (Trustworthiness)[1]

To ensure experimental reproducibility, the following stability data must be respected.

Hydrolysis Kinetics: Boronic esters hydrolyze back to the parent acid and diol in the presence of water.

- Ethylene Glycol Ester:

Minutes to Hours in aqueous solution. Must be stored under inert atmosphere (Argon/Nitrogen) and kept dry.

- Pinacol Ester:

Days to Weeks in neutral aqueous solution. Stable in air.

Storage Recommendations:

- Container: Tightly sealed glass vials with Teflon-lined caps.
- Environment: Store at 2–8°C for long-term stability.
- Handling: Allow the container to reach room temperature before opening to prevent condensation, which will degrade the ethylene glycol ester immediately.[1]

References

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